Potassium DL-aspartate hemihydrate
Overview
Description
Scientific Research Applications
Electrolyte Balance and Cardiac Function
Potassium DL-aspartate hemihydrate is used in treating cardiac disruptions caused by electrolytic disturbances, particularly low potassium and magnesium levels. This application is significant in the context of cardiac glycosides and diuretic drugs treatments. Studies have shown that the L-aspartate form of potassium and magnesium aspartates is more beneficial in treating primary magnesium and potassium deficiency than its D and DL isomers (Iezhitsa et al., 2004).
Effects on Hemolysis
Investigations into the impact of hemolysis on biochemical constituents in plasma have revealed significant effects. This compound plays a role in these dynamics, influencing plasma aspartate aminotransferase and potassium levels. Hemolysis can give false-positive values in biochemical estimations, an aspect where this compound's role is noted (Elrouf et al., 2014).
Antiarrhythmic Activity
The antiarrhythmic properties of potassium magnesium aspartate isomers, including the DL form, have been examined. The L-isomer exhibits more significant antiarrhythmic activity compared to the D and DL forms. These findings are crucial in developing treatments for cardiac arrhythmias caused by electrolyte imbalances (Spasov et al., 2007).
Dehydration-Polymerization Kinetics
Research into the kinetics of dehydration–polymerization of DL- and L-aspartic acid has provided insights into the chemical behavior of this compound. The presence of potassium bisulfate effectively catalyzes the dehydration–polymerization of aspartic acid, an aspect critical for the synthesis of polyaspartate (Wang et al., 2004).
Hydration Differences in Crystals
Studies comparing the crystal structures of L-aspartic acid, DL-aspartic acid, and their hydrated forms reveal significant insights. The hydration properties of these compounds, including the hemihydrate forms, show notable differences based on their chiral composition. This research is relevant to understanding the stability and formation of DL-aspartic acid hydrates (Juliano & Korter, 2015).
Mechanism of Action
Safety and Hazards
Biochemical Analysis
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Potassium DL-aspartate hemihydrate can change over time The compound’s stability and degradation are crucial factors in its long-term effects on cellular function
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as improved sperm motility and concentration. At higher doses, it may cause toxic or adverse effects, highlighting the importance of determining the appropriate dosage for therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. Aspartate, a component of the compound, is a precursor for the synthesis of essential amino acids like lysine, threonine, methionine, and isoleucine . The compound can also participate in transamination reactions, influencing metabolic flux and metabolite levels.
Properties
IUPAC Name |
dipotassium;2-amino-4-hydroxy-4-oxobutanoate;hydrate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C4H7NO4.2K.H2O/c2*5-2(4(8)9)1-3(6)7;;;/h2*2H,1,5H2,(H,6,7)(H,8,9);;;1H2/q;;2*+1;/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKZPPPNXRZHVGX-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)[O-])N)C(=O)O.C(C(C(=O)[O-])N)C(=O)O.O.[K+].[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14K2N2O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10746604 | |
Record name | Potassium 2-amino-3-carboxypropanoate--water (2/2/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10746604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.40 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
394208-50-5 | |
Record name | Potassium 2-amino-3-carboxypropanoate--water (2/2/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10746604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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